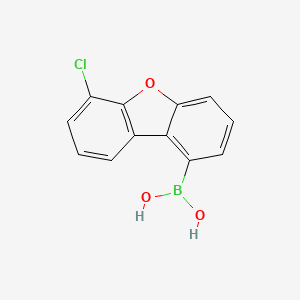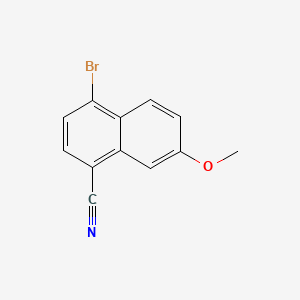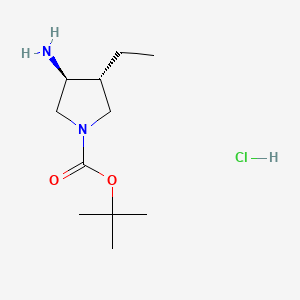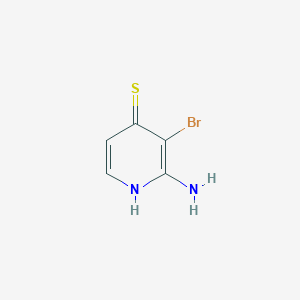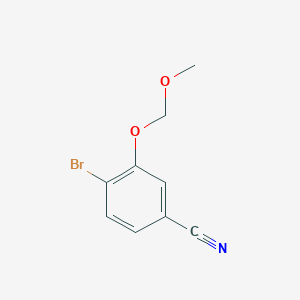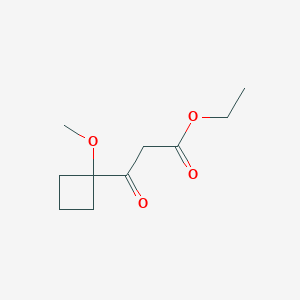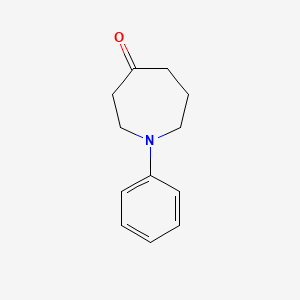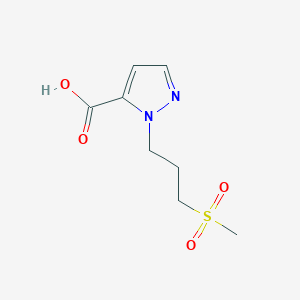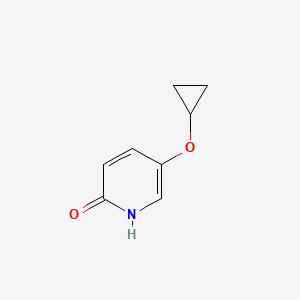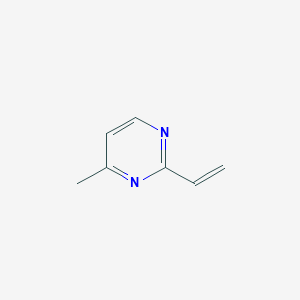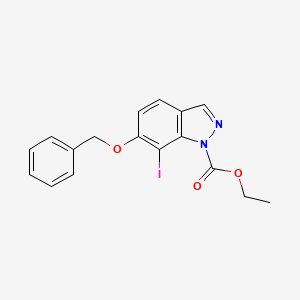![molecular formula C11H22N2O2 B13918122 tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate](/img/structure/B13918122.png)
tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate: is a synthetic organic compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . This compound is characterized by its tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with an aminomethyl group and a methyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and a cyclobutylamine derivative under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired carbamate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the cyclobutyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its carbamate group can act as a protecting group for amines, facilitating the study of specific biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a building block for the synthesis of pharmaceutical agents, including enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- tert-butyl N-[1-(aminomethyl)cyclopentyl]carbamate
- tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate
- tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
Comparison: tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methyl-carbamate is unique due to its specific substitution pattern on the cyclobutyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the methyl group can influence the compound’s reactivity and binding interactions, making it a valuable tool in research and development .
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(aminomethyl)cyclobutyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(4)11(8-12)6-5-7-11/h5-8,12H2,1-4H3 |
Clave InChI |
ZGUHBRZBFJBPGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1(CCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



